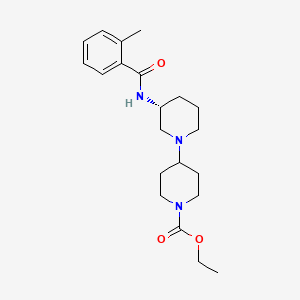

VU0364572

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C21H31N3O3 |

|---|---|

Molekulargewicht |

373.5 g/mol |

IUPAC-Name |

ethyl 4-[(3R)-3-[(2-methylbenzoyl)amino]piperidin-1-yl]piperidine-1-carboxylate |

InChI |

InChI=1S/C21H31N3O3/c1-3-27-21(26)23-13-10-18(11-14-23)24-12-6-8-17(15-24)22-20(25)19-9-5-4-7-16(19)2/h4-5,7,9,17-18H,3,6,8,10-15H2,1-2H3,(H,22,25)/t17-/m1/s1 |

InChI-Schlüssel |

NYDGEZQQIMDHCY-QGZVFWFLSA-N |

Isomerische SMILES |

CCOC(=O)N1CCC(CC1)N2CCC[C@H](C2)NC(=O)C3=CC=CC=C3C |

Kanonische SMILES |

CCOC(=O)N1CCC(CC1)N2CCCC(C2)NC(=O)C3=CC=CC=C3C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

VU0364572: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor implicated in cognitive function. Its unique bitopic binding mechanism, engaging both an allosteric site and the orthosteric acetylcholine binding pocket, confers functional selectivity for the M1 receptor subtype. This property, combined with its oral bioavailability and ability to penetrate the central nervous system, has positioned this compound as a valuable tool for investigating the therapeutic potential of M1 receptor activation in neurological disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental data related to this compound, intended to facilitate further research and development in this area.

Chemical Structure and Properties

This compound is a small molecule with a complex heterocyclic structure. While the definitive IUPAC name is not consistently reported in the literature, its chemical identity is unequivocally defined by its structure and CAS number.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1240514-87-7 | [1] |

| Molecular Formula | C₂₁H₃₁N₃O₃ | MedChemExpress |

| Molecular Weight | 373.49 g/mol | MedChemExpress |

| SMILES | O=C(N1CCC(N2C--INVALID-LINK--CCC2)CC1)OCC | MedChemExpress |

Pharmacological Properties

This compound is characterized as a selective M1 muscarinic receptor allosteric agonist. Its mechanism of action involves binding to a site topographically distinct from the orthosteric acetylcholine (ACh) binding site, which modulates the receptor's response to the endogenous ligand. However, further studies have revealed that this compound also interacts with the orthosteric site, classifying it as a bitopic ligand.[2][3] This dual interaction is believed to be crucial for its functional selectivity.

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Species/System | Source |

| Mechanism of Action | M1 Muscarinic Receptor Allosteric Agonist (Bitopic Ligand) | [2][3] | |

| EC₅₀ (M1 Receptor) | 0.11 µM (110 nM) | CHO cells expressing rat M1 receptor | [4] |

| Selectivity (EC₅₀) | > 30 µM for M2, M3, M4, M5 receptors | CHO cells expressing rat muscarinic receptors | [4] |

| Binding Affinity (Kᵢ) | M1: 6.60 ± 0.24 (pEC₅₀) | CHO cells expressing rat M1 receptor | [2] |

| M2: Not reported | |||

| M3: Not reported | |||

| M4: Not reported | |||

| M5: Not reported | |||

| In Vivo Activity | Orally active, CNS penetrant | Mice | [1] |

Signaling Pathways and Experimental Workflows

This compound, as an M1 receptor agonist, primarily activates the Gq/11 signaling pathway. This cascade leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the phosphorylation of downstream targets such as extracellular signal-regulated kinases (ERK1/2).

A typical experimental workflow to characterize the activity of this compound involves a series of in vitro and in vivo assays.

Key Experimental Protocols

In Vitro Calcium Mobilization Assay

This protocol is a composite of established methods for measuring intracellular calcium flux in response to M1 receptor activation in a CHO cell line stably expressing the rat M1 receptor.

Objective: To determine the potency (EC₅₀) of this compound in activating M1 receptor-mediated calcium release.

Materials:

-

CHO cells stably expressing the rat M1 muscarinic receptor.

-

Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotics.

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution in DMSO.

-

Acetylcholine (ACh) as a positive control.

-

Black-walled, clear-bottom 96- or 384-well microplates.

-

Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

-

Cell Plating: Seed the CHO-M1 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay and incubate overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control (ACh) in assay buffer.

-

Assay Measurement: a. Place the cell plate in the fluorescence plate reader and record the baseline fluorescence. b. Add the this compound or ACh solutions to the wells. c. Immediately begin kinetic reading of fluorescence intensity over a period of several minutes.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Efficacy in the 5XFAD Mouse Model of Alzheimer's Disease

This protocol outlines a chronic dosing study to evaluate the neuroprotective effects of this compound in the 5XFAD transgenic mouse model.[5]

Objective: To assess the impact of chronic this compound administration on cognitive deficits and amyloid-beta (Aβ) pathology.

Animal Model: 5XFAD transgenic mice, which overexpress mutant human APP and PSEN1, leading to early and aggressive amyloid plaque deposition.[6][7]

Materials:

-

5XFAD mice and wild-type littermate controls.

-

This compound.

-

Vehicle for oral administration (e.g., drinking water).

-

Behavioral testing apparatus (e.g., Morris water maze).

-

Reagents and antibodies for immunohistochemistry (e.g., anti-Aβ antibodies 6E10 or 4G8).

Procedure:

-

Dosing: Begin chronic administration of this compound in the drinking water of 2-month-old 5XFAD mice. A typical dose is 10 mg/kg/day.[1] Continue treatment for 4 months.

-

Behavioral Testing: At 6 months of age, following a washout period, subject the mice to cognitive testing, such as the Morris water maze, to assess spatial learning and memory.

-

Tissue Collection and Preparation: Following behavioral testing, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.[8] Harvest the brains and post-fix before cryoprotection in sucrose.

-

Immunohistochemistry: a. Section the brains using a cryostat. b. Perform antigen retrieval. c. Incubate the sections with a primary antibody against Aβ. d. Incubate with a corresponding secondary antibody. e. Develop the signal using a suitable detection system (e.g., DAB).

-

Image Analysis: Acquire images of the stained brain sections and quantify the Aβ plaque burden in specific brain regions like the cortex and hippocampus using image analysis software.

Conclusion

This compound represents a significant advancement in the development of selective M1 muscarinic receptor agonists. Its unique bitopic binding mode and favorable pharmacokinetic properties make it an invaluable research tool for elucidating the role of M1 receptor signaling in health and disease. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of this compound and related compounds in the pursuit of novel treatments for cognitive disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Behavioral and neuropathological features of Alzheimer’s disease are attenuated in 5xFAD mice treated with intranasal GHK peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide to VU0364572: A Selective M1 Muscarinic Acetylcholine Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364572 is a potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target in the central nervous system for cognitive function. This technical guide provides a comprehensive overview of this compound, including its chemical identity, pharmacological properties, and associated experimental data. The information presented is intended to support further research and development efforts in the field of neuroscience and neurodegenerative diseases.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (3R)-3-[(2-Methylbenzoyl)amino]-[1,4'-bipiperidine]-1'-carboxylic acid ethyl ester[1] |

| CAS Number | 1240514-87-7 (Free Base)[1][2][3][4] |

| CAS Number (TFA Salt) | 1240514-89-9[1] |

Pharmacological Data

This compound is characterized as a selective allosteric agonist for the M1 muscarinic acetylcholine receptor. Allosteric modulation offers a promising therapeutic approach by fine-tuning receptor activity in a more subtle manner than traditional orthosteric ligands.

| Parameter | Value | Species/Cell Line | Assay Type |

| EC₅₀ | 0.11 µM | Not Specified | Not Specified |

Table 1: Pharmacological Activity of this compound

Signaling Pathways

As an agonist of the M1 mAChR, this compound is anticipated to modulate downstream signaling cascades typically associated with the activation of this Gq-coupled receptor. The canonical pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger intracellular calcium mobilization and activate protein kinase C (PKC), respectively. These events are crucial for various neuronal functions, including learning, memory, and synaptic plasticity.

Experimental Methodologies

Detailed experimental protocols are essential for the replication and extension of scientific findings. While specific, detailed protocols for every experiment involving this compound are not publicly available in a centralized document, the general methodologies can be inferred from standard practices in pharmacology and neuroscience research.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the affinity and functional potency of this compound at the M1 mAChR.

Typical Protocol Outline:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human M1 mAChR are cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, and crude membrane preparations are isolated through homogenization and centrifugation.

-

Radioligand Binding Assay (for affinity):

-

Membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data are analyzed to calculate the inhibition constant (Ki).

-

-

Functional Assay (e.g., Calcium Mobilization):

-

Intact cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Cells are exposed to varying concentrations of this compound.

-

Changes in intracellular calcium levels are measured using a fluorescence plate reader.

-

Dose-response curves are generated to determine the EC₅₀ value.

-

Conclusion

This compound represents a valuable research tool for investigating the role of the M1 muscarinic acetylcholine receptor in normal brain function and in the pathophysiology of cognitive disorders. Its selectivity and allosteric mechanism of action make it an attractive compound for further preclinical and potentially clinical investigation. The data and methodologies presented in this guide are intended to provide a solid foundation for researchers in their ongoing efforts to develop novel therapeutics for neurological diseases.

References

The Discovery and Synthesis of VU0364572: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0364572 is a highly selective, orally bioavailable, and CNS penetrant M1 muscarinic acetylcholine receptor (mAChR) agonist.[1] This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. It details the compound's unique bitopic mechanism of action, its in vitro and in vivo efficacy, and the experimental protocols utilized for its characterization. The information presented herein is intended to serve as a technical guide for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the development of selective muscarinic receptor modulators for the treatment of central nervous system disorders such as Alzheimer's disease and schizophrenia.

Discovery and Synthesis

Discovery

This compound was identified through a lead optimization program focused on the Molecular Libraries Probe Production Centers Network (MLPCN) probe, ML071 (also known as VU0357017).[1] The primary objective of this effort was to develop an M1 agonist with improved potency, selectivity, and pharmacokinetic properties, including oral bioavailability and central nervous system penetration.[1] Structural exploration of the ML071 scaffold led to the synthesis of a series of analogs, ultimately culminating in the discovery of this compound, which exhibited a superior pharmacological and pharmacokinetic profile.[1]

Chemical Synthesis

The chemical synthesis of this compound was conducted at the Vanderbilt Center for Neuroscience Drug Discovery.[2][3] The development of this compound was part of a structure-activity relationship (SAR) study based on the ML071 probe.[1] While the precise, step-by-step synthesis protocol is detailed in specialized chemistry literature, the process involves the strategic assembly of the core piperidine and pyridine rings, followed by the introduction of the trifluoromethylphenyl ketone moiety. The synthesis is stereospecific to yield the active enantiomer.

Pharmacological Profile

The pharmacological activity of this compound has been extensively characterized through a battery of in vitro and in vivo assays. The quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Potency (EC50) | Efficacy (% of ACh/CCh max response) | Reference(s) |

| Ca²⁺ Mobilization | CHO-hM1 | 0.11 µM | Partial Agonist | [4] |

| CHO-rM1 | 287 ± 147 nM | Partial Agonist | [1] | |

| ERK1/2 Phosphorylation | CHO-M1 | Partial Agonist | Partial Agonist | [5] |

| β-Arrestin Recruitment | CHO-hM1 | > 10 µM (Inactive) | N/A | [5] |

Table 2: Binding Affinity of this compound at Muscarinic Receptors

| Receptor Subtype | Binding Assay | Affinity (Ki) | Reference(s) |

| Rat M1 | [³H]-NMS Displacement | 1.1 ± 0.2 µM | [1] |

| Rat M2 | [³H]-NMS Displacement | > 30 µM | [1] |

| Rat M3 | [³H]-NMS Displacement | 9.8 ± 2.0 µM | [1] |

| Rat M4 | [³H]-NMS Displacement | > 30 µM | [1] |

| Rat M5 | [³H]-NMS Displacement | 4.8 ± 0.8 µM | [1] |

Table 3: In Vivo Effects of this compound on Aβ Levels in 5XFAD Mice

| Brain Region | Aβ Fraction | Change with this compound Treatment | Reference(s) |

| Hippocampus | Soluble Aβ40 | ↓ 40.4% | [6] |

| Insoluble Aβ40 | ↓ 43.3% | [6] | |

| Soluble Aβ42 | ↓ 23.4% (trend) | [6] | |

| Insoluble Aβ42 | Significant Decrease | [6] | |

| Cortex | Soluble Aβ40 | No Significant Change | [6] |

| Insoluble Aβ40 | ↓ 38.9% | [6] | |

| Soluble Aβ42 | ↓ 34.2% | [6] | |

| Insoluble Aβ42 | Significant Decrease | [6] |

Mechanism of Action

Bitopic Binding Mode

This compound exhibits a sophisticated mechanism of action, functioning as a bitopic ligand.[1][2] This means it engages with both the highly conserved orthosteric binding site (the same site as the endogenous ligand, acetylcholine) and a less conserved allosteric site on the M1 receptor.[1] While it acts as a weak partial agonist at the orthosteric site, its interaction with the allosteric site is crucial for its high selectivity for the M1 receptor subtype over other muscarinic receptors.[1][2] This dual interaction is also evidenced by the ability of this compound to slow the dissociation rate of the orthosteric antagonist [³H]-N-methylscopolamine ([³H]-NMS).[1]

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor, a Gq-coupled G-protein coupled receptor (GPCR), by this compound initiates a downstream signaling cascade.[1] This primarily involves the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[7] These events ultimately lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and other cellular responses.[5] Notably, this compound shows biased agonism, as it does not significantly engage the β-arrestin pathway, which is often associated with receptor desensitization.[5][6]

References

- 1. Development of a Highly Selective, Orally Bioavailable and CNS Penetrant M1 Agonist Derived from the MLPCN Probe ML071 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a highly selective, orally bioavailable and CNS penetrant M1 agonist derived from the MLPCN probe ML071 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 7. researchgate.net [researchgate.net]

Unraveling the Bitopic Binding Mechanism of VU0364572: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the sophisticated bitopic binding mode of VU0364572, a selective agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR). By simultaneously engaging both the orthosteric and an allosteric site, this compound presents a compelling mechanism for achieving receptor subtype selectivity and nuanced functional activity, offering a promising avenue for the development of novel therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia.

Core Concept: The Bitopic Interaction

This compound's unique pharmacological profile stems from its ability to act as a bitopic ligand. This means it physically interacts with two distinct sites on the M1 receptor.[1] One part of the molecule occupies the highly conserved orthosteric site , the same pocket where the endogenous ligand, acetylcholine (ACh), binds. The other part of the molecule extends into a less conserved allosteric site , which is topographically distinct from the orthosteric pocket.[1][2] This dual interaction is believed to be the basis for its high selectivity for the M1 receptor over other muscarinic receptor subtypes.[1][3]

The engagement of the allosteric site by this compound is evidenced by its ability to slow the dissociation rate of the orthosteric radioligand [³H]-N-methylscopolamine ([³H]-NMS).[1][3] Concurrently, at higher concentrations, this compound can fully displace [³H]-NMS from the orthosteric site, confirming its interaction with this pocket as well.[1] This dual engagement classifies this compound as a bitopic agonist, distinguishing it from purely orthosteric or allosteric ligands.

Quantitative Analysis of this compound Binding and Function

The following tables summarize the key quantitative data for this compound and related compounds at muscarinic receptors. This data highlights the compound's affinity for the orthosteric site and its functional potency in various cellular assays.

Table 1: Orthosteric Binding Affinities (Ki, µM) of this compound and Related Compounds at Rat Muscarinic Receptors

| Compound | rM1 | rM2 | rM3 | rM4 |

| This compound | 45.9 ± 10.1 | - | - | - |

| VU0357017 | - | - | - | - |

Data derived from [³H]-NMS competition binding assays in CHO cell membranes stably expressing the respective rat muscarinic receptor subtypes.[1]

Table 2: Functional Potency (EC50, µM) and Efficacy of this compound in M1 Receptor-Mediated Responses

| Assay | Cell Line | EC50 (µM) | Maximal Response (% of Carbachol) |

| Calcium Mobilization | CHO-K1 (human M1) | 0.11 | - |

| IP Accumulation | - | 23.2 ± 11.5 | ~30% |

| ERK1/2 Phosphorylation | - | - | - |

Data compiled from various functional assays designed to measure M1 receptor activation.[1][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the binding and functional data of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for the orthosteric site of muscarinic receptors.

Methodology:

-

Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the five rat muscarinic receptor subtypes (rM1-rM5) are harvested. The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.

-

Competition Binding: A fixed, non-saturating concentration of the non-selective muscarinic antagonist radioligand, [³H]-N-methylscopolamine ([³H]-NMS), is incubated with the prepared cell membranes.

-

Compound Incubation: Increasing concentrations of the test compound (e.g., this compound) are added to the incubation mixture.

-

Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound [³H]-NMS, is measured using liquid scintillation counting.

-

Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-NMS (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[1]

Functional Assays

Objective: To quantify the ability of this compound to activate the M1 receptor and trigger downstream signaling events.

1. Calcium Mobilization Assay:

-

Principle: The M1 receptor primarily couples to Gq/11 G-proteins, which activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[5][6]

-

Methodology:

-

CHO cells expressing the M1 receptor are loaded with a calcium-sensitive fluorescent dye.

-

The cells are then treated with varying concentrations of this compound.

-

The resulting changes in intracellular calcium concentration are measured by detecting the fluorescence of the dye using a plate reader.

-

The data is used to generate a concentration-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be determined.[7]

-

2. Phosphoinositide (IP) Accumulation Assay:

-

Principle: This assay directly measures the accumulation of inositol phosphates, the downstream products of PLC activation.

-

Methodology:

-

Cells are incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

The cells are then stimulated with the agonist in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

-

The reaction is stopped, and the accumulated radiolabeled inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.[1]

-

3. ERK1/2 Phosphorylation Assay:

-

Principle: M1 receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in regulating cell growth and differentiation.[6][7]

-

Methodology:

-

Cells are treated with the agonist for a specific time.

-

The cells are then lysed, and the levels of phosphorylated ERK1/2 are measured using techniques such as Western blotting or enzyme-linked immunosorbent assays (ELISAs) with antibodies specific for the phosphorylated form of the protein.[7]

-

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and processes involved in the study of this compound.

Conclusion

This compound exemplifies a sophisticated approach to GPCR drug design. Its bitopic binding mode, engaging both orthosteric and allosteric sites on the M1 muscarinic receptor, provides a structural basis for its subtype selectivity and functional profile. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive overview for researchers and drug development professionals seeking to understand and leverage this innovative mechanism of action for the creation of next-generation therapeutics. The continued exploration of bitopic ligands holds significant promise for overcoming the challenges of specificity and side effects often associated with traditional orthosteric drugs.

References

- 1. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of M1 mAChR Allosteric and Bitopic Ligands: Prospective Therapeutics for the Treatment of Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 6. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity Profile of VU0364572: A Technical Guide for Muscarinic Receptor Research

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of VU0364572, a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. This compound has emerged as a critical tool for researchers in neuroscience and drug development, particularly in the exploration of therapeutic interventions for cognitive disorders such as Alzheimer's disease. This document, intended for researchers, scientists, and drug development professionals, consolidates key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Data Summary

This compound exhibits a remarkable functional selectivity for the M1 muscarinic receptor subtype. While it displays binding affinity across all five muscarinic receptor subtypes (M1-M5), its agonist activity is pronounced at the M1 receptor, with significantly weaker or no activity at the other subtypes. This functional selectivity is a hallmark of its potential as a targeted therapeutic agent with a reduced side-effect profile.

Binding Affinity Profile

The binding affinity of this compound for the five human muscarinic receptor subtypes has been characterized through radioligand displacement assays. The following table summarizes the inhibition constant (Ki) values obtained from studies using [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand in Chinese Hamster Ovary (CHO) cell membranes stably expressing each receptor subtype.

| Receptor Subtype | Ki (nM) |

| M1 | 280 |

| M2 | 1,100 |

| M3 | 460 |

| M4 | 1,300 |

| M5 | 580 |

Data presented as mean values.

Functional Potency and Selectivity

The functional activity of this compound is most prominently observed at the M1 receptor. Calcium mobilization assays are a standard method to assess the functional potency of compounds targeting Gq-coupled receptors like M1, M3, and M5. For Gi-coupled receptors like M2 and M4, other functional assays such as cAMP inhibition are typically employed. This compound demonstrates potent agonist activity at the M1 receptor, with an EC50 value of 0.11 µM.[1][2] In contrast, it shows no significant agonist activity at M2, M3, M4, and M5 receptors at concentrations up to 30 µM.

| Receptor Subtype | Functional Assay | EC50 (µM) |

| M1 | Calcium Mobilization | 0.11 |

| M2 | Various | > 30 |

| M3 | Calcium Mobilization | > 30 |

| M4 | Various | > 30 |

| M5 | Calcium Mobilization | > 30 |

This stark difference between binding affinity and functional potency underscores the allosteric and bitopic nature of this compound's interaction with the M1 receptor, leading to its highly selective functional profile.[3]

Experimental Methodologies

The data presented in this guide are derived from established and validated experimental protocols. Understanding these methodologies is crucial for the interpretation and replication of the findings.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Protocol:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the gene for one of the five human muscarinic receptor subtypes (M1-M5) are cultured to high density. The cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a fixed concentration of the non-selective muscarinic antagonist radioligand, [3H]-N-methylscopolamine ([3H]-NMS), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The binding reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assays

Objective: To measure the functional potency (EC50) of this compound as an agonist at the Gq-coupled muscarinic receptors (M1, M3, M5).

Protocol:

-

Cell Culture: CHO-K1 cells stably expressing the M1, M3, or M5 receptor subtype are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye is taken up by the cells and, upon binding to intracellular calcium, its fluorescence intensity increases.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Signal Detection: The fluorescence intensity in each well is measured over time using a fluorescence plate reader (e.g., a FLIPR or FlexStation). An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.

-

Data Analysis: The peak fluorescence response at each concentration of this compound is determined. The data are then fitted to a sigmoidal dose-response curve to calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: M1 Muscarinic Receptor Signaling Pathway.

Caption: Experimental Workflow for Selectivity Profiling.

Conclusion

References

- 1. Item - Bitopic Binding Mode of an M1 Muscarinic Acetylcholine Receptor Agonist Associated with Adverse Clinical Trial Outcomes. - University of Leicester - Figshare [figshare.le.ac.uk]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the In Vivo Journey of VU0364572: A Technical Guide to its Pharmacokinetics and Oral Bioavailability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic profile and oral bioavailability of VU0364572, a selective M1 muscarinic acetylcholine receptor agonist. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a potential therapeutic agent for neurological disorders. This document synthesizes available data, presents it in a clear and comparative format, and details the experimental methodologies to support further research and development efforts.

Pharmacokinetic Profile of this compound

This compound has been characterized as a potent, orally bioavailable, and central nervous system (CNS) penetrant M1 agonist.[1][2] Pharmacokinetic studies have been conducted primarily in rats and mice to determine its in vivo properties.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |

| Tmax (h) | 0.25 | Intravenous (IV) | 10 | Lebois et al., 2011 |

| 0.5 | Oral (PO) | 10 | Lebois et al., 2011 | |

| Cmax (ng/mL) | 1023 | Intravenous (IV) | 10 | Lebois et al., 2011 |

| 521 | Oral (PO) | 10 | Lebois et al., 2011 | |

| AUClast (ng·h/mL) | 851 | Intravenous (IV) | 10 | Lebois et al., 2011 |

| 1141 | Oral (PO) | 10 | Lebois et al., 2011 | |

| Half-life (t1/2) (h) | 1.1 | Intravenous (IV) | 10 | Lebois et al., 2011 |

| 1.8 | Oral (PO) | 10 | Lebois et al., 2011 | |

| Clearance (CL) (mL/min/kg) | 196 | Intravenous (IV) | 10 | Lebois et al., 2011 |

| Volume of Distribution (Vd) (L/kg) | 15.6 | Intravenous (IV) | 10 | Lebois et al., 2011 |

| Oral Bioavailability (F%) | 67 | - | 10 | Lebois et al., 2011 |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Route of Administration | Dose (mg/kg/day) | Reference |

| Half-life (t1/2) (min) | 45 | Not specified | Not specified | Lebois et al., 2017 |

| Dosing Regimen | ~10 | Oral (in drinking water) | ~10 | Lebois et al., 2017 |

Oral Bioavailability and CNS Penetration

A key feature of this compound is its excellent oral bioavailability and ability to penetrate the central nervous system. In rats, the oral bioavailability was determined to be 67%, indicating good absorption from the gastrointestinal tract.[1] Furthermore, studies have demonstrated that this compound is a CNS penetrant M1 agonist, a critical characteristic for targeting neurological disorders.[1][2] The brain-to-plasma ratio is an important indicator of CNS penetration, and while specific quantitative values for this compound are not detailed in the primary literature, its demonstrated efficacy in animal models of CNS disorders substantiates its ability to reach its target in the brain.

Experimental Protocols

The following methodologies were employed in the pharmacokinetic studies of this compound.

In Vivo Rat Pharmacokinetic Study Protocol

-

Animal Model: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions.

-

Dosing:

-

Intravenous (IV) Administration: A single 10 mg/kg dose was administered as a bolus injection.

-

Oral (PO) Administration: A single 10 mg/kg dose was administered by oral gavage.

-

-

Sample Collection: Blood samples were collected at various time points post-dosing.

-

Sample Processing: Plasma was separated from the blood samples.

-

Bioanalysis: Plasma concentrations of this compound were determined using a qualified analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), though the specific method details are not provided in the primary reference.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters.

In Vivo Mouse Study Protocol

-

Animal Model: 5XFAD transgenic Alzheimer's mice.[3]

-

Dosing: this compound was administered in the drinking water at a concentration calculated to provide an approximate daily dose of 10 mg/kg.[3]

-

Duration: Chronic dosing for 4 months.[3]

-

Pharmacokinetic Endpoint: The terminal half-life was determined to be 45 minutes. The methodology for this specific determination is not detailed.[3]

Visualizing the Molecular and Experimental Framework

To better understand the context of this compound's action and evaluation, the following diagrams illustrate its signaling pathway and a typical experimental workflow for pharmacokinetic analysis.

Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for an In Vivo Pharmacokinetic Study.

Conclusion

This compound demonstrates a favorable pharmacokinetic profile characterized by good oral bioavailability and CNS penetration, making it a promising candidate for the treatment of central nervous system disorders. The data presented in this guide, including key pharmacokinetic parameters and experimental protocols, provide a valuable resource for researchers and drug development professionals. Further investigation into the metabolism and potential drug-drug interactions of this compound will be essential for its continued development and potential translation to clinical applications.

References

In-Depth Technical Guide: CNS Penetration and Brain Distribution of VU0364572

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and brain distribution of VU0364572, a selective allosteric agonist of the M1 muscarinic acetylcholine receptor. This compound has shown potential in preclinical models for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease.[1] Its efficacy is intrinsically linked to its ability to cross the blood-brain barrier and engage its target in relevant brain regions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways.

Quantitative Data on CNS Penetration

A key metric for assessing the CNS penetration of a compound is its brain-to-plasma concentration ratio (Kp). This ratio indicates the extent to which a compound accumulates in the brain relative to the systemic circulation. A satellite pharmacokinetic study in wild-type mice provides the following data for this compound.

| Parameter | Value | Species | Dosing | Time Point | Reference |

| Total Plasma Concentration | 205 ng/mL | Mouse | 0.075 mg/mL in drinking water for 5 days | 2 hours post-light cycle initiation | [2] |

| Total Brain Concentration | 260 ng/g | Mouse | 0.075 mg/mL in drinking water for 5 days | 2 hours post-light cycle initiation | [2] |

| Brain-to-Plasma Ratio (Kp) | 1.27 | Mouse | 0.075 mg/mL in drinking water for 5 days | 2 hours post-light cycle initiation | [2] |

Note: The provided data represents total (bound and unbound) drug concentrations. For a more complete understanding of target engagement, the unbound brain-to-plasma ratio (Kp,uu) is a more relevant parameter, as it is the unbound drug that is free to interact with the receptor. However, specific data on the plasma protein binding and brain tissue binding of this compound required to calculate Kp,uu are not publicly available at this time.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental data. The following sections outline the protocols for key experiments related to determining the CNS penetration and pharmacological activity of compounds like this compound.

In Vivo Pharmacokinetic Study: Brain and Plasma Concentration Analysis

This protocol describes the general procedure for determining the concentration of a test compound in brain and plasma samples from laboratory animals.

1. Animal Dosing and Sample Collection:

-

Animals: Male C57BL/6J mice are typically used.

-

Dosing: The test compound (e.g., this compound) is administered, for example, ad libitum in the drinking water at a specified concentration.

-

Sample Collection: At designated time points, animals are euthanized. Trunk blood is collected into EDTA-coated tubes, and plasma is separated by centrifugation. The brain is rapidly removed, rinsed in cold saline, and frozen.

2. Sample Preparation:

-

Plasma: Plasma proteins are precipitated by adding a threefold volume of acetonitrile. The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Brain Tissue: A known weight of brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. An aliquot of the homogenate is then subjected to protein precipitation with acetonitrile, similar to the plasma samples.

3. Bioanalysis by LC-MS/MS:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for quantification.

-

Chromatography: The analyte is separated from matrix components on a C18 reverse-phase column using a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: The mass spectrometer is operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the test compound and an internal standard.

-

Quantification: A standard curve is generated using known concentrations of the test compound in the respective matrix (plasma or brain homogenate) to quantify the concentrations in the study samples.

In Vitro Brain Tissue Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that is unbound (fu,brain) in brain tissue homogenate.

1. Preparation of Brain Homogenate:

-

Brain tissue from a relevant species (e.g., mouse) is homogenized in phosphate buffer (typically at a 1:3 or 1:4 weight-to-volume ratio).

2. Equilibrium Dialysis:

-

A semi-permeable dialysis membrane separates two chambers. One chamber contains the brain homogenate spiked with the test compound, and the other chamber contains buffer.

-

The apparatus is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane.

3. Sample Analysis:

-

At the end of the incubation, aliquots are taken from both the brain homogenate and buffer chambers.

-

The concentrations of the test compound in both aliquots are determined by LC-MS/MS.

4. Calculation of Fraction Unbound:

-

The fraction unbound in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.

-

The fraction unbound in brain tissue (fu,brain) can be calculated from fu,homogenate, accounting for the dilution of the brain tissue during homogenization.

In Vitro Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the fraction of a compound that is unbound (fu,plasma) in plasma.

1. Sample Preparation:

-

Plasma from the desired species is spiked with the test compound.

2. Equilibrium Dialysis:

-

The procedure is similar to the brain tissue binding assay, with plasma in one chamber and buffer in the other.

3. Sample Analysis and Calculation:

-

The concentrations of the test compound in the plasma and buffer chambers are determined by LC-MS/MS.

-

The fraction unbound in plasma (fu,plasma) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Functional Assays for M1 Receptor Activation

This compound's mechanism of action involves the activation of M1 muscarinic receptor signaling pathways. The following are general protocols for assessing this activity.

Calcium Mobilization Assay:

-

Cell Culture: CHO or HEK293 cells stably expressing the human M1 receptor are seeded in 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound is added to the wells, and changes in intracellular calcium are monitored in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Dose-response curves are generated to determine the EC50 of the compound.

ERK1/2 Phosphorylation Assay:

-

Cell Treatment: M1-expressing cells are treated with the test compound for a specified time.

-

Cell Lysis: Cells are lysed to release cellular proteins.

-

Detection: The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 in the cell lysates are quantified using methods such as Western blotting or a plate-based immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The ratio of pERK1/2 to total ERK1/2 is calculated to determine the extent of ERK pathway activation.

β-Arrestin Recruitment Assay:

-

Assay Principle: This assay measures the interaction between the activated M1 receptor and β-arrestin. This is often done using enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET) technologies.

-

Cell Lines: Engineered cell lines are used that co-express the M1 receptor fused to one fragment of a reporter enzyme/protein and β-arrestin fused to the complementary fragment.

-

Compound Stimulation: Upon agonist stimulation, β-arrestin is recruited to the receptor, bringing the two reporter fragments into proximity and generating a detectable signal (luminescence or fluorescence).

-

Data Analysis: The signal intensity is proportional to the extent of β-arrestin recruitment, and dose-response curves can be generated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Caption: M1 muscarinic receptor signaling cascade initiated by this compound.

Caption: A typical experimental workflow for characterizing a CNS drug candidate.

References

VU0364572 in Early-Stage Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) presents a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising avenue of research focuses on the activation of the M1 muscarinic acetylcholine receptor (M1 mAChR), a key player in cognitive processes and a potential target for disease-modifying therapies. This technical guide provides an in-depth overview of VU0364572, a selective M1 mAChR agonist, and its role in early-stage Alzheimer's disease research. This compound has demonstrated potential in preclinical models to not only improve cognitive function but also to mitigate the underlying amyloid pathology characteristic of AD. This document summarizes the current understanding of its mechanism of action, preclinical efficacy, and the experimental methodologies used to evaluate its therapeutic potential.

Mechanism of Action

This compound is characterized as a selective M1 muscarinic acetylcholine receptor agonist.[1] It exhibits a complex interaction with the receptor, functioning as a bitopic ligand, meaning it engages with both the orthosteric binding site (the primary binding site for the endogenous ligand, acetylcholine) and an allosteric site.[2] This dual interaction contributes to its functional selectivity for the M1 receptor subtype.[2] While it acts as a partial agonist in some cellular assays, its efficacy is dependent on the level of receptor expression and the specific signaling pathway being measured.[3] The activation of the M1 receptor by this compound is thought to promote the non-amyloidogenic processing of the amyloid precursor protein (APP), thereby reducing the production of amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[4]

Signaling Pathways

The activation of the M1 muscarinic acetylcholine receptor by this compound initiates a cascade of intracellular signaling events. A primary pathway involves the coupling of the M1 receptor to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be crucial for the non-amyloidogenic processing of APP. Furthermore, M1 receptor activation can inhibit glycogen synthase kinase 3β (GSK-3β), a kinase implicated in the hyperphosphorylation of tau protein, another key pathological hallmark of Alzheimer's disease.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M1 muscarinic agonists as potential disease-modifying agents in Alzheimer's disease. Rationale and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M1 muscarinic receptor activation protects neurons from beta-amyloid toxicity. A role for Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational studies on VU0364572 neuroprotection

An In-depth Technical Guide to the Foundational Neuroprotective Studies of VU0364572

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR), a G-protein coupled receptor highly expressed in the hippocampus and neocortex.[1][2] The M1 receptor is a key therapeutic target for cognitive disorders, including Alzheimer's disease (AD), due to its critical role in memory and cognition.[1][3] Foundational preclinical studies have demonstrated that chronic activation of the M1 receptor by this compound exerts significant neuroprotective and disease-modifying effects in a mouse model of AD. This document provides a detailed overview of these core studies, focusing on the experimental methodologies, quantitative outcomes, and proposed mechanisms of action.

Mechanism of Action: A Bitopic M1 Allosteric Agonist

This compound functions as a selective M1 allosteric agonist, meaning it activates the receptor at a site distinct from the traditional acetylcholine (orthosteric) binding site.[3][4] This allosteric mechanism is crucial for its high selectivity over other muscarinic receptor subtypes.[3] Further studies suggest this compound acts as a "bitopic" ligand, interacting with both the allosteric and orthosteric sites of the M1 receptor.[3]

One of the significant advantages of its mechanism is the differential activation of signaling pathways. This compound robustly activates Gq-protein-coupled pathways, leading to calcium mobilization and ERK1/2 phosphorylation, but has little to no effect on β-arrestin recruitment.[4] This biased signaling may help avoid the receptor desensitization often seen with conventional orthosteric agonists, making it more suitable for the chronic treatment required for neurodegenerative diseases.[1]

Figure 1: Bitopic binding mode of this compound on the M1 receptor.

Core Foundational Study: Chronic Administration in 5XFAD Mice

A pivotal study investigated the neuroprotective potential of this compound through a chronic prevention trial in the 5XFAD transgenic mouse model of Alzheimer's disease. This model exhibits significant Aβ pathology and associated memory deficits.[1]

Experimental Workflow and Protocols

1. Animal Model and Dosing Regimen:

-

Model: 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), leading to aggressive amyloid plaque formation.[1]

-

Treatment Initiation: Dosing began at 2 months of age, prior to the significant development of Aβ pathology.[1]

-

Compound Administration: this compound was delivered ad libitum in the drinking water for 4 months. The calculated dose was approximately 10 mg/kg/day.[1][2]

-

Control Group: A control group of 5XFAD mice received a placebo (vehicle) in their drinking water.[1]

Figure 2: Workflow for the chronic this compound preclinical prevention trial.

2. Behavioral Testing - Morris Water Maze (MWM):

-

Purpose: To assess hippocampal-dependent spatial learning and memory.[1]

-

Protocol: At 6 months of age, mice underwent MWM testing. A 24-hour washout period before testing ensured that the observed effects were due to long-term neuroprotection rather than acute symptomatic improvement.[1]

-

Outcome: Chronic M1 activation with this compound prevented the development of memory impairments observed in the vehicle-treated 5XFAD mice.[1]

3. Biochemical Analysis - Aβ ELISA:

-

Purpose: To quantify levels of amyloid-beta peptides (Aβ40 and Aβ42) in the brain.[1]

-

Protocol: Following euthanasia, brains were harvested, and the cortex and hippocampus were microdissected. Tissues were biochemically fractionated into SDS-soluble and formic-acid-insoluble fractions. Aβ levels in these fractions were measured by enzyme-linked immunosorbent assay (ELISA).[1]

4. Immunohistochemistry (IHC):

-

Purpose: To visualize and quantify Aβ plaque pathology in brain tissue.[1]

-

Protocol: Serial brain sections (50 μm) were subjected to IHC analysis using antibodies specific for human Aβ42. Immunoreactivity was measured in a blinded manner to quantify Aβ plaque burden in the cortex and hippocampus.[1]

Quantitative Results

Chronic this compound treatment resulted in a significant reduction of amyloid pathology and a strong correlation between pathology and memory.

Table 1: Effect of Chronic this compound Treatment on Aβ Levels (ELISA)

| Brain Region | Aβ Fraction & Type | % Reduction vs. Vehicle | Significance (p-value) |

|---|---|---|---|

| Cortex | Soluble Aβ42 | 34.2% | p < 0.01 |

| Insoluble Aβ40 | 38.9% | p < 0.05 | |

| Oligomeric Aβ (oAβ) | 20.1% | p < 0.05 | |

| Hippocampus | Soluble Aβ40 | 40.4% | p < 0.05 |

| Insoluble Aβ40 | 43.3% | p < 0.05 | |

| Soluble Aβ42 | 23.4% | Trend (p < 0.1) |

(Data sourced from Lebois et al., 2018)[1]

Table 2: Effect of Chronic this compound Treatment on Aβ Plaque Burden (IHC)

| Brain Region | Plaque Burden Analyte | % Reduction vs. Vehicle | Significance (p-value) |

|---|---|---|---|

| Cortex | Aβ42 Immunoreactivity | 36.1% | **p < 0.001 |

| Hippocampus | Aβ42 Immunoreactivity | 14.9% | ***p < 0.0001 |

(Data sourced from Lebois et al., 2018)[1]

Importantly, soluble hippocampal Aβ42 levels were strongly correlated with memory impairments in the MWM test, and M1 activation with this compound abolished this correlation, suggesting the reduction in pathology is directly linked to the preservation of cognitive function.[1]

Proposed Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are believed to stem from the ability of M1 receptor activation to modulate the processing of Amyloid Precursor Protein (APP). Activation of the Gq-coupled M1 receptor is thought to preferentially shunt APP processing towards the non-amyloidogenic pathway, which is mediated by α-secretase. This reduces the substrate available for the amyloidogenic pathway, which is mediated by β-secretase (BACE1) and γ-secretase, thereby decreasing the production of neurotoxic Aβ40 and Aβ42 peptides.[5] The reduction in these monomeric forms of Aβ subsequently leads to a decrease in the formation of highly toxic oligomeric Aβ (oAβ), which is a primary driver of synaptic dysfunction and neuronal death in Alzheimer's disease.[1][5]

Figure 3: Proposed signaling pathway for this compound-mediated neuroprotection.

In Vitro Pharmacological Profile

The functional activity of this compound was characterized in cellular assays to confirm its agonist properties at the M1 receptor.

Experimental Protocols

-

Calcium (Ca²⁺) Mobilization Assay: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor were used. Cells were treated with varying concentrations of this compound, and the resulting increase in intracellular Ca²⁺, a hallmark of Gq activation, was measured.[3][4]

-

ERK1/2 Phosphorylation Assay: Cells were treated with the agonist for 5 minutes, followed by lysis. The levels of phosphorylated ERK1/2, a downstream effector of M1 activation, were measured using SureFire Alpha Screen technology.[4]

-

β-Arrestin Recruitment Assay: PathHunter Express hM1 CHO cells were used. Following a 90-minute incubation with the drug, luminescence was measured to quantify β-arrestin recruitment to the receptor.[4]

Quantitative Results

This compound demonstrates potent agonist activity in pathways associated with therapeutic effects (Ca²⁺, ERK) while avoiding pathways linked to receptor desensitization (β-arrestin).

Table 3: In Vitro Functional Activity of this compound at the M1 Receptor

| Assay | Parameter | Value |

|---|---|---|

| Ca²⁺ Mobilization | EC₅₀ | 0.11 µM |

| ERK1/2 Phosphorylation | EC₅₀ | ~3.3 µM |

| β-Arrestin Recruitment | Activity | Little to no effect |

(Data sourced from multiple studies)[2][4]

Conclusion

The foundational studies on this compound provide compelling preclinical evidence for its neuroprotective and disease-modifying potential in the context of Alzheimer's disease. Through its selective, biased allosteric agonism at the M1 receptor, chronic treatment with this compound effectively reduces the core amyloid pathology in the 5XFAD mouse model and prevents the emergence of cognitive deficits.[1] The detailed experimental data show a clear link between M1 activation, a reduction in soluble and insoluble Aβ species, and the preservation of hippocampal-dependent memory.[1] These findings validate the M1 muscarinic receptor as a promising therapeutic target and establish this compound as a significant lead compound for the development of neuroprotective agents for Alzheimer's disease.

References

- 1. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical Modification of the M1 Agonist this compound Reveals Molecular Switches in Pharmacology and a Bitopic Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A positive allosteric modulator for the muscarinic receptor (M1 mAChR) improves pathology and cognitive deficits in female APPswe/PSEN1ΔE9 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Evaluation of VU0364572 in Alzheimer's Disease Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1][2] One promising therapeutic strategy involves the activation of the M1 muscarinic acetylcholine receptor (M1 mAChR), which plays a crucial role in memory and cognition and may offer disease-modifying effects by modulating Aβ production.[3][4][5] VU0364572 is a selective M1 mAChR agonist that has been investigated for its potential to mitigate AD pathology and cognitive deficits in preclinical studies.[3][6] These application notes provide a detailed summary of the in vivo studies of this compound in the 5XFAD mouse model of Alzheimer's disease, including quantitative data, experimental protocols, and visualizations of the proposed mechanism and workflow.

Quantitative Data Summary

Chronic administration of this compound to 5XFAD mice has demonstrated significant reductions in both soluble and insoluble forms of Aβ40 and Aβ42 in key brain regions, as well as a decrease in oligomeric Aβ (oAβ) levels.[3][4] The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Chronic this compound Treatment on Soluble Aβ Levels in 5XFAD Mice [3]

| Brain Region | Aβ Species | Percentage Decrease vs. Vehicle | p-value |

| Hippocampus | Soluble Aβ40 | 40.4% | p < 0.05 |

| Cortex | Soluble Aβ40 | No significant decrease | - |

| Cortex | Soluble Aβ42 | 34.2% | p < 0.01 |

| Hippocampus | Soluble Aβ42 | 23.4% | p < 0.1 (trend) |

Table 2: Effect of Chronic this compound Treatment on Insoluble Aβ Levels in 5XFAD Mice [3]

| Brain Region | Aβ Species | Percentage Decrease vs. Vehicle | p-value |

| Neocortex | Insoluble Aβ40 | 38.9% | p < 0.05 |

| Hippocampus | Insoluble Aβ40 | 43.3% | p < 0.05 |

| Cortex | Insoluble Aβ42 | 34.1% | p < 0.01 |

| Hippocampus | Insoluble Aβ42 | 36.7% | p < 0.01 |

Table 3: Effect of Chronic this compound Treatment on Oligomeric Aβ (oAβ) Levels in 5XFAD Mice [3]

| Brain Region | Percentage Decrease vs. Vehicle | p-value |

| Cortex | 20.1% | p < 0.05 |

| Hippocampus | Not significant | - |

Experimental Protocols

Chronic Administration of this compound in 5XFAD Mice

This protocol describes the long-term treatment of a transgenic mouse model of Alzheimer's disease with the M1-selective agonist, this compound, to assess its disease-modifying effects.[3][4]

Materials:

-

5XFAD transgenic mice

-

Wild-type (WT) littermate control mice

-

This compound

-

Vehicle (e.g., placebo formulation)

-

Oral gavage needles

-

Animal housing and husbandry equipment

Procedure:

-

Animal Model: Utilize 5XFAD transgenic mice, which overexpress mutant human amyloid precursor protein (APP) and presenilin 1 (PS1) and develop significant Aβ pathology.[3]

-

Treatment Groups: Divide the 5XFAD mice into two treatment groups: this compound and vehicle control. Include a cohort of wild-type littermates as an additional control group.

-

Dosing Regimen:

-

Commence dosing at 2 months of age, prior to the significant development of Aβ pathology in this mouse model.[3]

-

Administer this compound or vehicle orally once daily for a total of 4 months, concluding at 6 months of age when memory impairments are typically present in 5XFAD mice.[3][4]

-

The specific dosage of this compound should be determined based on prior pharmacokinetic and tolerability studies.

-

-

Monitoring: Monitor the health and well-being of the animals throughout the study period.

Morris Water Maze (MWM) for Cognitive Assessment

The MWM test is a widely used behavioral assay to evaluate spatial learning and memory in rodents.[3]

Materials:

-

Circular water tank (maze)

-

Escape platform

-

Water opacifier (e.g., non-toxic white paint)

-

Video tracking system and software

-

Acclimation and testing room with visual cues

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 1 hour before the first trial.

-

Cued Training (Visible Platform):

-

For 1-2 days, train the mice to find a visible platform in the water maze. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.

-

-

Acquisition Phase (Hidden Platform):

-

For 5-7 consecutive days, place the mice in the water maze for a series of trials with the escape platform hidden beneath the water's surface.

-

The starting position for each trial should be varied.

-

Record the time it takes for the mouse to find the platform (escape latency) and the path taken using a video tracking system.

-

If a mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.

-

-

Probe Trial:

-

24 hours after the final acquisition trial, remove the platform from the maze.

-

Place each mouse in the maze for a single probe trial (e.g., 60 seconds).

-

Measure the time spent in the target quadrant (where the platform was previously located) as an indicator of memory retention.

-

-

Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess cognitive function.

Aβ Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a quantitative immunoassay used to measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain tissue.[3]

Materials:

-

Microdissected cortex and hippocampus tissue

-

Tissue homogenization buffer

-

SDS and formic acid for fractionation

-

Aβ40 and Aβ42 ELISA kits

-

Microplate reader

-

Standard laboratory equipment (centrifuge, pipettes, etc.)

Procedure:

-

Tissue Homogenization: Homogenize the microdissected brain tissue (cortex and hippocampus) in a suitable buffer.

-

Biochemical Fractionation:

-

Soluble Fraction: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The resulting supernatant contains the soluble Aβ fraction.

-

Insoluble Fraction: Resuspend the pellet from the previous step in a buffer containing sodium dodecyl sulfate (SDS) and sonicate. Centrifuge again, and the resulting supernatant contains the SDS-soluble fraction. The remaining pellet can be further extracted with formic acid to isolate the insoluble Aβ fraction.

-

-

ELISA Protocol:

-

Follow the manufacturer's instructions for the specific Aβ40 and Aβ42 ELISA kits being used.

-

Typically, this involves coating a microplate with a capture antibody, adding the brain tissue fractions (samples) and standards, followed by the addition of a detection antibody and a substrate for colorimetric detection.

-

-

Data Quantification: Measure the absorbance using a microplate reader and calculate the concentration of Aβ40 and Aβ42 in each sample based on the standard curve.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its in vivo evaluation.

Proposed mechanism of this compound in Alzheimer's disease.

Experimental workflow for in vivo evaluation of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Cholinergic treatments with emphasis on M1 muscarinic agonists as potential disease-modifying agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disease-Modifying Effects of M1 Muscarinic Acetylcholine Receptor Activation in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VU0364572 in a Calcium Mobilization Assay Using CHO Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0364572 is a selective allosteric agonist for the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Activation of the M1 receptor is a promising therapeutic strategy for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. The M1 receptor primarily couples to the Gq/11 family of G proteins. Upon agonist binding, a signaling cascade is initiated that results in the mobilization of intracellular calcium ([Ca2+]i). This application note provides a detailed protocol for a calcium mobilization assay using Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor to characterize the activity of this compound. This assay is a robust method for determining the potency and efficacy of M1 receptor agonists in a high-throughput format.

M1 Muscarinic Receptor Signaling Pathway

The activation of the M1 muscarinic receptor by an agonist such as this compound initiates a well-defined signaling pathway that leads to an increase in intracellular calcium.

Assessing the Biased Agonism of VU0364572 on β-Arrestin Recruitment at the M1 Muscarinic Receptor

Application Notes and Protocols for Researchers in Drug Discovery and Molecular Pharmacology

Introduction

VU0364572 is a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) implicated in cognitive function and a promising therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.[1] A key characteristic of this compound is its nature as a biased agonist. It preferentially activates the Gq protein-coupled signaling pathway, leading to robust calcium mobilization and ERK1/2 phosphorylation, while demonstrating significantly reduced or no engagement of the β-arrestin signaling pathway under typical receptor expression levels.[2][3] This biased signaling profile offers a potential therapeutic advantage by selectively activating desired signaling pathways while avoiding others that may be associated with adverse effects.

These application notes provide a comprehensive overview of the effects of this compound on β-arrestin recruitment at the M1 receptor. Included are quantitative data summarizing its biased agonist profile, detailed protocols for assessing β-arrestin recruitment, and diagrams illustrating the relevant signaling pathways and experimental workflows.

Data Presentation

The following table summarizes the quantitative data on the functional activity of this compound in comparison to the non-selective agonist Carbachol (CCh) at the human M1 muscarinic receptor. The data clearly illustrates the biased agonism of this compound, with potent activation of Gq-mediated pathways (Calcium Mobilization and ERK1/2 Phosphorylation) and minimal to no recruitment of β-arrestin.

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% of CCh) |

| Carbachol (CCh) | Calcium Mobilization | 1,730 | 100% |

| ERK1/2 Phosphorylation | 9,440 | 100% | |

| β-Arrestin Recruitment | 4,360 | 100% | |

| This compound | Calcium Mobilization | 287 | 70.8% |

| ERK1/2 Phosphorylation | 3,300 | 93.3% | |

| β-Arrestin Recruitment | >30,000 | ~0% |

Data is compiled from studies in CHO cells stably expressing the human M1 receptor.[2][1]

Note: It is important to consider that the effect of this compound on β-arrestin recruitment is dependent on the M1 receptor expression level. In cell lines with very high, non-physiological levels of M1 receptor expression, this compound has been observed to induce β-arrestin recruitment.[2]

Signaling Pathways

The following diagrams illustrate the canonical M1 muscarinic receptor signaling pathways and highlight the biased agonism of this compound.

Caption: M1 Receptor Signaling and this compound Bias.

Experimental Protocols

The following is a detailed protocol for a PathHunter® β-arrestin recruitment assay, a common method for quantifying the interaction between an activated GPCR and β-arrestin. This protocol is based on the principles of enzyme fragment complementation (EFC).[4][5][6]

Objective: To quantify the recruitment of β-arrestin to the M1 muscarinic receptor upon stimulation with this compound and a reference agonist (e.g., Carbachol).

Materials:

-

PathHunter® CHO-K1 hM1 β-Arrestin cell line (DiscoverX or equivalent)

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin/Streptomycin, and appropriate selection antibiotics)

-

This compound

-

Carbachol (CCh)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

PathHunter® Detection Reagents (Galacton Star®, Emerald II™, and Cell Assay Buffer)

-

White, solid-bottom 96-well or 384-well assay plates

-

Luminometer

Protocol:

-

Cell Culture and Plating:

-

Culture the PathHunter® CHO-K1 hM1 β-Arrestin cells according to the supplier's instructions.

-

On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

-

Plate the cells in a white, solid-bottom assay plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound and Carbachol in DMSO.

-

Perform a serial dilution of the compounds in assay buffer to create a concentration-response curve. The final DMSO concentration in the assay should be ≤ 0.5%.

-

-

Agonist Treatment:

-

Carefully remove the culture medium from the cell plate.

-

Add the diluted compounds to the respective wells. Include wells with assay buffer only as a negative control and a known M1 antagonist as an inhibitor control if desired.

-

Incubate the plate at 37°C for 90 minutes.

-

-